molecular formula C14H18N2O2S2 B2418269 N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide CAS No. 952981-69-0

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide

Cat. No. B2418269
M. Wt: 310.43
InChI Key: KPEQLLNYHWGXLT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide are not available, thiophene derivatives in general have been known to undergo a variety of chemical reactions. For instance, a PMB protection/deprotection strategy has been used in the synthesis of certain thiophene derivatives .

Scientific Research Applications

Fluorescent Probes and Environmental Sensing

A novel approach to environmental and biological sensing involves the use of reaction-based fluorescent probes, leveraging the structural properties of sulfonamides for selective discrimination. For example, the development of a fluorescent probe designed for the discrimination of thiophenols over aliphatic thiols demonstrates the application of sulfonamide derivatives in detecting environmental contaminants with high sensitivity and selectivity. This probe, utilizing intramolecular charge transfer pathways, showed potential for practical applications in environmental and biological sciences due to its finely tunable spectroscopic properties and sensitivity with a detection limit of 20 nM for thiophenol, highlighting its utility in water sample analysis with quantitative recovery ranging from 94% to 97% (Wang et al., 2012).

Molecular Conformation Studies

Sulfonamide derivatives are integral in studies focusing on molecular conformation or tautomeric forms, which are directly related to their pharmaceutical and biological activities. Research into tautomeric behavior of sulfonamide derivatives, such as 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, using spectroscopic methods, has contributed to understanding the structural dynamics influencing their biological functions. These studies are crucial in bioorganic and medicinal chemistry for designing molecules with desired biological activities (Erturk et al., 2016).

Drug-Protein Interaction Studies

Understanding the interaction between drugs and proteins is fundamental in pharmacology. Studies utilizing fluorescent probes, such as 5-dimethylaminonaphthalene-1-sulfonamide, have elucidated specific binding sites for anionic drugs on human serum albumin (HSA), providing insights into drug distribution, efficacy, and mechanism of action. This research has led to a better understanding of how drugs interact with proteins in the human body, impacting the development of new therapeutic agents (Sudlow et al., 1976).

Antiproliferative Agents Development

The synthesis and evaluation of N,N-dimethylbenzenesulfonamide derivatives have demonstrated significant potential as antiproliferative agents. Novel compounds bearing this moiety have been synthesized and shown to possess higher antiproliferative activity against human breast cancer cell lines than doxorubicin, a commonly used chemotherapeutic agent. These findings support the therapeutic potential of sulfonamide derivatives in cancer treatment, offering a foundation for the development of new antiproliferative drugs (Bashandy et al., 2014).

Computational and Spectroscopic Analysis

Computational and spectroscopic analyses of sulfonamide derivatives provide critical insights into their structural, electronic, and optical properties. These studies facilitate the understanding of how structural modifications affect molecular behavior, guiding the design of compounds with specific biological or chemical properties. For instance, a study on the synthesis and characterization of N-phenethyl-4-methylbenzenesulfonamide highlighted the use of computational methods to predict stability and reactivity, aiding in the rational design of sulfonamide-based molecules for various applications (Mahmood et al., 2016).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-16(2)13-7-5-12(6-8-13)9-10-15-20(17,18)14-4-3-11-19-14/h3-8,11,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEQLLNYHWGXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide

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